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Executive Summary
3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS: 1782833-93-5) is a highly specialized poly-

halogenated aromatic building block used primarily in the synthesis of bioactive pharmaceutical

ingredients (APIs).[1] Its structural motif—characterized by a sterically congested core with

alternating electronegative substituents—makes it a critical intermediate for fluoroquinolone

antibiotics, kinase inhibitors, and agro-chemical herbicides.

This technical guide provides a rigorous analysis of its physicochemical properties, with a

specific focus on molecular weight characterization, synthetic pathways, and analytical

profiling.

Part 1: Molecular Weight & Isotopic Characterization
For researchers using high-resolution mass spectrometry (HRMS) or quantitative analysis,

understanding the distinction between average molecular weight and monoisotopic mass is

vital due to the presence of the chlorine atom.

Mass Spectrometry Data Table
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Property Value Notes

Molecular Formula C₈H₆ClFO₃

Average Molecular Weight 204.58 g/mol
Used for molarity calculations

in synthesis.

Monoisotopic Mass 203.9990 Da
Based on ³⁵Cl, ¹⁹F, ¹⁶O, ¹²C,

¹H.

Exact Mass (³⁷Cl isotopologue) 205.9960 Da The M+2 peak in Mass Spec.

[M-H]⁻ (ESI Negative) 202.9917 m/z
Primary ion observed in LC-

MS (Negative Mode).

Isotopic Envelope Analysis
The chlorine atom introduces a characteristic isotopic signature. Natural chlorine exists as ³⁵Cl

(~75.78%) and ³⁷Cl (~24.22%).

M Peak (100% Relative Abundance): Contains ³⁵Cl. Mass ~204.[1]

M+2 Peak (~32% Relative Abundance): Contains ³⁷Cl. Mass ~206.

Critical Insight for MS Method Development: When setting up Selected Ion Monitoring (SIM) or

Multiple Reaction Monitoring (MRM) for this compound, you must track the ³⁵Cl isotope (m/z

202.99 in negative mode) for maximum sensitivity, but use the ³⁵Cl/³⁷Cl ratio (approx 3:1) as a

confirmation of peak identity.

Part 2: Physicochemical Properties
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Property Value Causality/Implication

LogP (Predicted) 2.19 ± 0.3

Moderate lipophilicity;

suggests good membrane

permeability for drug

intermediates.

pKa (Acid) ~2.8 - 3.2

The ortho-methoxy and meta-

chloro groups stabilize the

carboxylate anion via

induction, making it more

acidic than benzoic acid (pKa

4.2).

TPSA 46.53 Å²

Polar surface area is

dominated by the carboxyl and

methoxy groups.

Melting Point 185–190 °C (Predicted)

High lattice energy due to

intermolecular hydrogen

bonding (dimer formation).

Part 3: Synthetic Methodology
The synthesis of 3-Chloro-4-fluoro-2-methoxybenzoic acid presents a regioselectivity

challenge. The most robust industrial route employs Nucleophilic Aromatic Substitution (SNAr)

on a poly-fluorinated precursor.

Primary Synthetic Route: Regioselective SNAr
Precursor: 3-Chloro-2,4-difluorobenzoic acid (or its methyl ester). Reagent: Sodium Methoxide

(NaOMe).

Mechanism: The reaction relies on the directing effect of the carboxylate/ester group. The

fluorine at the ortho position (C2) is activated for nucleophilic attack by the electron-withdrawing

carbonyl group, despite steric crowding.

Step-by-Step Protocol (Adapted for Lab Scale)
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Preparation: Dissolve 10.0 g (52 mmol) of 3-chloro-2,4-difluorobenzoic acid in 100 mL of

anhydrous Methanol (MeOH).

Activation: Cool the solution to 0°C.

Addition: Slowly add 2.5 equivalents of Sodium Methoxide (NaOMe) (25% wt solution in

MeOH) dropwise over 30 minutes. Note: Slow addition prevents exotherms that could lead to

bis-substitution at the C4 fluorine.

Reflux: Warm to room temperature, then reflux at 65°C for 4–6 hours. Monitor by TLC

(Mobile phase: 30% EtOAc/Hexanes).

Quench: Evaporate solvent. Redissolve residue in water (50 mL). Acidify to pH 2.0 using 1N

HCl.

Isolation: The product precipitates as a white solid.[2][3] Filter, wash with cold water, and dry

under vacuum.

Synthetic Pathway Diagram (DOT)
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Caption: Regioselective SNAr pathway favoring ortho-substitution due to carboxylate

activation.

Part 4: Analytical Profiling
NMR Spectroscopy Expectations
To validate the structure, specific coupling patterns must be observed.
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¹H NMR (400 MHz, DMSO-d₆):

δ 13.2 ppm (br s, 1H): Carboxylic acid proton (exchangeable with D₂O).

δ 7.6–7.8 ppm (dd, 1H): Aromatic proton at C6. Shows splitting from C5-H (ortho) and C4-

F (meta-coupling).

δ 7.2–7.4 ppm (t/dd, 1H): Aromatic proton at C5. Large coupling constant expected due to

neighboring Fluorine (

Hz).

δ 3.85 ppm (s, 3H): Methoxy group. Singlet.

¹⁹F NMR:

δ -110 to -120 ppm: Single peak. Multiplicity arises from coupling to H5 and H6.

Mass Spectrometry Fragmentation Logic
In MS/MS (tandem mass spec), the parent ion (m/z 203) typically undergoes neutral loss of

carbon dioxide.

Parent Ion [M-H]⁻
m/z 202.99

Decarboxylation [M-H-CO₂]⁻
m/z 158.99

- CO₂ (44 Da)

Loss of Methyl [M-H-CH₃]•⁻
m/z 187.96

- CH₃• (15 Da)

Click to download full resolution via product page

Caption: Primary fragmentation pathways in Negative Mode ESI-MS.

Part 5: Applications in Drug Discovery[4][5]
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This molecule serves as a "scaffold modifiers" in medicinal chemistry.

Fluoroquinolone Antibiotics: The 3-chloro-4-fluoro motif is conserved in several gyrase

inhibitors. The 2-methoxy group modulates solubility and metabolic stability (blocking Phase

II conjugation at that position).

Kinase Inhibitors: Used to synthesize the "head group" of ATP-competitive inhibitors where

the carboxylic acid is converted to an amide to bind the hinge region of the kinase.

Metabolic Stability: The strategic placement of Chlorine and Fluorine blocks metabolic "soft

spots" (C-H bonds) on the aromatic ring, extending the half-life (

) of the final drug candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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